molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4

N-(5-Bromopyridin-2-YL)pivalamide

Cat. No. B179979
Key on ui cas rn: 182344-63-4
M. Wt: 257.13 g/mol
InChI Key: LHJMFFKVXROWOC-UHFFFAOYSA-N
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Patent
US06031105

Procedure details

A solution of 5.00 g (28.9 mmol) of 2-amino-5-bromopyridine in 20 mL of dichloromethane was treated sequentially with 3.50 g (34.6 mmol) of triethylamine followed by 3.50 g (29.2 mmol) of trimethylacetyl chloride. The reaction mixture was filtered after about 1 hour, and the filtrate was evaporated to a colorless oil. This was crystallized from hexanes, filtered and washed to afford 3.36 g of N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide as white crystals, mp 57-59° C. 1H NMR (deuterochloroform) δ=8.28 (d, 1 H); 8.16 (d, 1 H); 7.96 (br, 1 H); 7.75 (d of d, 1 H); 1.29 (s, 9 H): MS (NH3CL): m/z=257,259 (M+H+, Br isotopes).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19]>ClCCl>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:18](=[O:19])[C:17]([CH3:22])([CH3:21])[CH3:16])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered after about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a colorless oil
CUSTOM
Type
CUSTOM
Details
This was crystallized from hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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